1-Propanol, 2-amino-3-(methylthio)-, (S)-

Description

Contextual Significance of Chiral Amino Alcohols in Chemical Science

Chiral amino alcohols are a critically important class of organic compounds that feature prominently in chemical science. Their bifunctional nature, possessing both an amino and a hydroxyl group, combined with the presence of at least one stereocenter, makes them exceptionally versatile. In the realm of asymmetric synthesis, they are widely employed as chiral auxiliaries, catalysts, and ligands to control the stereochemical outcome of chemical reactions, enabling the selective production of a desired enantiomer of a target molecule. mdpi.com

This stereocontrol is paramount in the pharmaceutical industry, where the biological activity of a drug is often dependent on its specific three-dimensional arrangement. Chiral amino alcohols serve as fundamental building blocks for the synthesis of complex, biologically active molecules and pharmaceutical agents. smolecule.com Their applications extend to their use as precursors for chiral ligands in transition-metal catalyzed reactions, a cornerstone of modern synthetic organic chemistry. The ability to synthesize compounds with high enantiomeric purity is a continuing goal in organic chemistry, and chiral amino alcohols are indispensable tools in achieving this objective.

Structural Features and Stereochemical Importance of 1-Propanol, 2-amino-3-(methylthio)-, (S)-

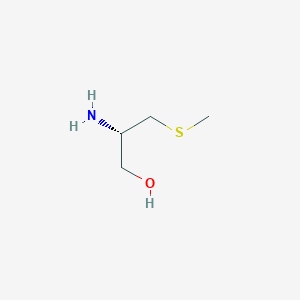

The structure of 1-Propanol, 2-amino-3-(methylthio)-, (S)- is defined by a three-carbon propanol (B110389) backbone. Key functional groups are attached to this chain: a primary alcohol (-OH) at position 1, a primary amine (-NH₂) at position 2, and a methylthio group (-SCH₃) at position 3. The designation "(S)-" specifies the absolute configuration at the chiral center, which is the carbon atom at position 2 (C2), bonded to the amino group, the hydroxymethyl group, the methylthiomethyl group, and a hydrogen atom.

The stereochemical purity of this compound is of utmost importance. In both biological systems and asymmetric chemical synthesis, the specific spatial orientation of functional groups dictates molecular recognition and reactivity. The (S)-configuration distinguishes it from its (R)-enantiomer, and this difference is critical for its interaction with other chiral molecules, such as enzymes or chiral catalysts. smolecule.com The presence of both a nucleophilic amino group and a hydroxyl group allows for the formation of various derivatives, while the sulfur-containing methylthio group can also influence reactivity and offer another site for chemical modification. smolecule.com

Below is a table summarizing the key structural and chemical identifiers for the compound.

| Identifier | Value |

| IUPAC Name | (2S)-2-amino-3-(methylthio)propan-1-ol |

| Synonyms | (S)-Methioninol, L-Methioninol |

| Molecular Formula | C₄H₁₁NOS |

| Chiral Center | C2 |

| Configuration | (S) |

Overview of Academic Research Trajectories for the Compound

Academic research involving 1-Propanol, 2-amino-3-(methylthio)-, (S)- primarily leverages its identity as a chiral building block derived from a natural and readily available amino acid, L-methionine. The research trajectories for this compound are focused on its application in asymmetric synthesis, where its inherent chirality is transferred to new, more complex molecules.

One significant area of research is its use as a precursor for the synthesis of chiral ligands for asymmetric catalysis. The amino and hydroxyl groups provide convenient handles for constructing bidentate or polydentate ligands that can coordinate to a metal center. The resulting chiral metal complex can then catalyze a variety of reactions, such as hydrogenations, additions, and cyclizations, with high enantioselectivity. The sulfur atom in the methylthio group can also participate in metal coordination, providing an additional point of interaction that can influence the catalytic activity and selectivity of the resulting complex.

Furthermore, (S)-Methioninol and its derivatives are explored as chiral auxiliaries. In this role, the compound is temporarily attached to a prochiral substrate to direct the stereochemical course of a subsequent reaction. After the desired stereocenter has been created, the auxiliary is cleaved and can often be recovered. Sulfur-containing auxiliaries, in particular, have demonstrated considerable efficacy in asymmetric transformations, including aldol (B89426) and Michael addition reactions.

The compound also serves as a starting material for the synthesis of chiral pharmaceutical intermediates and other bioactive molecules. While its direct biological activity is not the primary focus, its structural framework is incorporated into larger molecules designed to interact with specific biological targets where chirality is a key determinant of efficacy. smolecule.com Research in this area involves multi-step synthetic sequences to elaborate the basic (S)-methioninol structure into more complex and functionally diverse products.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-3-methylsulfanylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NOS/c1-7-3-4(5)2-6/h4,6H,2-3,5H2,1H3/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWGBRLHYONGEEL-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCC(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSC[C@H](CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00460408 | |

| Record name | 1-Propanol, 2-amino-3-(methylthio)-, (S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00460408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88165-68-8 | |

| Record name | 1-Propanol, 2-amino-3-(methylthio)-, (S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00460408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Enantiopure 1 Propanol, 2 Amino 3 Methylthio , S

Strategies for Asymmetric Synthesis of the (S)-Enantiomer

The direct and controlled synthesis of the (S)-enantiomer of 2-amino-3-(methylthio)-1-propanol can be achieved through several asymmetric strategies, including enzymatic approaches, the use of chiral auxiliaries, and asymmetric catalytic hydrogenation.

Enzymatic Approaches to Chiral Amino Alcohol Synthesis

Enzymatic catalysis offers a highly selective and environmentally benign route to chiral molecules. For the synthesis of (S)-2-amino-3-(methylthio)-1-propanol, a key step is the stereoselective introduction of the amino group. Transaminases are a class of enzymes that can catalyze the transfer of an amino group from a donor molecule to a ketone or aldehyde, often with high enantioselectivity.

A plausible enzymatic route to (S)-2-amino-3-(methylthio)-1-propanol would involve the use of a transaminase to resolve a racemic mixture of the corresponding amino alcohol or to asymmetrically aminate a keto-alcohol precursor. For instance, a coupled enzyme system could be employed where one enzyme oxidizes the racemic amino alcohol to the corresponding ketone, and a stereoselective transaminase then converts the ketone back to a single enantiomer of the amino alcohol.

While a direct enzymatic synthesis of (S)-2-amino-3-(methylthio)-1-propanol is not extensively documented, the synthesis of other chiral amino alcohols using coupled transketolase and transaminase-catalyzed reactions has been successfully demonstrated. This suggests the feasibility of a similar biocatalytic cascade for the target molecule. Furthermore, yeasts such as Saccharomyces cerevisiae have been utilized to produce 3-(methylthio)-1-propanol from L-methionine through the Ehrlich pathway, which involves transamination, decarboxylation, and reduction steps. nih.gov This highlights the potential of whole-cell biocatalysis in synthesizing the carbon backbone of the target compound.

Chiral Auxiliary-Mediated Methodologies

Chiral auxiliaries are stereogenic molecules that can be temporarily attached to a substrate to direct a chemical transformation in a diastereoselective manner. After the desired stereocenter is created, the auxiliary can be removed and ideally recycled. This approach provides a reliable method for controlling stereochemistry.

A common strategy for synthesizing β-amino alcohols using chiral auxiliaries involves the use of Evans-type oxazolidinones. In a potential synthesis of (S)-2-amino-3-(methylthio)-1-propanol, an N-acyloxazolidinone derived from a chiral amino acid could be used to control the stereoselective alkylation or aldol (B89426) reaction to introduce the desired carbon skeleton. Subsequent reduction of the carbonyl group and cleavage of the auxiliary would yield the chiral amino alcohol.

Sulfur-containing chiral auxiliaries derived from amino acids like L-cysteine have also proven effective in asymmetric synthesis. scielo.org.mx For instance, a chiral thiazolidine (B150603) derivative can be used to control the addition of nucleophiles to an imine, establishing the stereochemistry at the carbon bearing the amino group. This strategy is particularly relevant given the sulfur-containing side chain of the target molecule.

| Chiral Auxiliary Type | General Approach | Key Features |

| Evans Oxazolidinones | Diastereoselective alkylation or aldol reaction of an N-acyloxazolidinone. | High diastereoselectivity, well-established methodology. |

| Sulfur-based Auxiliaries | Stereoselective addition to imines or other electrophiles. | Potential for high stereocontrol, relevant for sulfur-containing targets. |

Asymmetric Catalytic Hydrogenation Routes

Asymmetric catalytic hydrogenation is a powerful tool for the synthesis of chiral compounds, offering high enantioselectivity and atom economy. The reduction of a prochiral ketone or imine using a chiral catalyst can directly generate a stereogenic center.

For the synthesis of (S)-2-amino-3-(methylthio)-1-propanol, a potential route involves the asymmetric hydrogenation of a β-keto ester or a β-amino ketone precursor. Iridium-catalyzed asymmetric hydrogenation of β-keto esters has been shown to produce the corresponding β-hydroxy esters with high enantioselectivity. rsc.orgresearchgate.net Subsequent conversion of the ester group to a primary alcohol and the ketone to an amine would lead to the target molecule.

Alternatively, the direct asymmetric hydrogenation of a β-amino ketone precursor would be a more convergent approach. Chiral ruthenium and rhodium catalysts are commonly used for this transformation, often achieving high enantiomeric excesses. The substrate for this reaction could be synthesized from precursors containing the methylthio group.

Enantiomeric Resolution Techniques for Amino Alcohol Synthesis

When a racemic mixture of 2-amino-3-(methylthio)-1-propanol is synthesized, it can be separated into its constituent enantiomers through a process called chiral resolution. This technique often involves the formation of diastereomeric salts by reacting the racemic amino alcohol with a chiral resolving agent.

A common and effective resolving agent for amino alcohols is a chiral acid, such as tartaric acid or its derivatives. The reaction of racemic 2-amino-3-(methylthio)-1-propanol with an enantiomerically pure chiral acid, for example, L-(+)-tartaric acid, would form two diastereomeric salts. These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization. niscpr.res.ingoogle.com

Once the desired diastereomeric salt is isolated, the pure (S)-enantiomer of the amino alcohol can be liberated by treatment with a base to neutralize the chiral acid. This method is a classical and often practical approach for obtaining enantiomerically pure compounds on a larger scale.

| Resolving Agent | Principle of Separation | Key Steps |

| L-(+)-Tartaric Acid | Formation of diastereomeric salts with different solubilities. | 1. Reaction with racemic amino alcohol. 2. Fractional crystallization to separate diastereomers. 3. Liberation of the pure enantiomer with a base. |

Chemical Reactivity and Derivatization in Research Contexts

Nucleophilic Reactivity of the Amino and Hydroxyl Moieties

The amino (-NH₂) and hydroxyl (-OH) groups of (S)-2-amino-3-(methylthio)-1-propanol are both nucleophilic, capable of attacking electron-deficient centers. However, the primary amine is generally a stronger nucleophile than the primary alcohol. This difference in reactivity is a key consideration in the selective derivatization of the molecule.

In research, this differential reactivity is exploited to achieve chemoselective modifications. For instance, acylation and alkylation reactions will typically occur preferentially at the more nucleophilic amino group. To target the hydroxyl group for these reactions, the amino group must first be protected. Common protecting groups for amines include tert-butoxycarbonyl (Boc) and benzyl (B1604629) groups. Once the amine is protected, the hydroxyl group can undergo reactions such as esterification or etherification.

The table below summarizes the general reactivity of the amino and hydroxyl groups with common electrophiles.

| Electrophile | Predominant Reaction Site (Unprotected) | Product of Amino Group Reaction | Product of Hydroxyl Group Reaction (with Amine Protection) |

| Acyl Halide/Anhydride | Amino Group | N-Acyl derivative (Amide) | O-Acyl derivative (Ester) |

| Alkyl Halide | Amino Group | N-Alkyl derivative (Secondary/Tertiary Amine) | O-Alkyl derivative (Ether) |

Selective O-acylation of amino alcohols can also be achieved under acidic conditions, where the amino group is protonated and thus deactivated as a nucleophile, allowing the hydroxyl group to react. beilstein-journals.org

Dehydration Reactions and Formation of Unsaturated Compounds

The hydroxyl group of (S)-2-amino-3-(methylthio)-1-propanol can be eliminated through a dehydration reaction to form an unsaturated compound, typically an alkene. This reaction is generally catalyzed by strong acids and requires heat. libretexts.orglibretexts.org

The mechanism of acid-catalyzed dehydration for a secondary alcohol like this one typically proceeds through an E1 pathway. libretexts.org The process involves the following steps:

Protonation of the hydroxyl group: The acid catalyst protonates the hydroxyl group, converting it into a good leaving group (water).

Formation of a carbocation: The water molecule departs, leaving behind a secondary carbocation.

Deprotonation: A base (such as water or the conjugate base of the acid) removes a proton from an adjacent carbon atom, leading to the formation of a double bond.

Due to the potential for carbocation rearrangements to form more stable intermediates, a mixture of unsaturated products could be formed. The synthesis of unsaturated analogues of methionine, from which this compound is derived, has been explored in research, highlighting the interest in introducing unsaturation into such structures. tue.nl

Salt Formation and pH-Dependent Behavior in Solution

As an amino alcohol, (S)-2-amino-3-(methylthio)-1-propanol exhibits basic properties due to the lone pair of electrons on the nitrogen atom of the primary amine. In the presence of an acid, the amino group can be protonated to form an ammonium (B1175870) salt.

At a pH below the pKa of the amino group, the molecule will exist predominantly in its protonated, positively charged form. As the pH increases above the pKa, the deprotonated, neutral form will become the major species. This pH-dependent charge is fundamental to its behavior in solution and is a key factor in techniques such as electrophoresis.

The isoelectric point (pI) is the pH at which a molecule with both acidic and basic functional groups exists as a neutral zwitterion. For a simple amino alcohol without an acidic group, the concept is less complex than for an amino acid. The molecule will be positively charged at low pH and neutral at high pH. The transition is governed by the pKa of the amino group.

The table below illustrates the expected predominant species of (S)-2-amino-3-(methylthio)-1-propanol at different pH ranges, based on the estimated pKa of the amino group.

| pH Range | Predominant Species | Net Charge |

| pH < 9.21 | Protonated (Ammonium) | +1 |

| pH > 9.21 | Deprotonated (Neutral Amine) | 0 |

This ability to form salts is often utilized to improve the solubility and handling of amino alcohols in research and synthesis.

Stereochemical Applications in Asymmetric Synthesis

Role as a Chiral Auxiliary in Diastereoselective Transformations

Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation in a diastereoselective manner. The auxiliary is then removed, yielding an enantiomerically enriched product. Amino alcohols like (S)-methioninol are common precursors for widely used chiral auxiliaries, such as oxazolidinones. These auxiliaries create a chiral environment that sterically hinders one face of a reactive intermediate, such as an enolate, forcing an incoming reagent to attack from the less hindered face.

While the general principle of using amino alcohol-derived oxazolidinones in diastereoselective alkylations and aldol (B89426) reactions is well-established, specific and detailed research findings on the application of auxiliaries derived from (S)-2-amino-3-(methylthio)-1-propanol in these transformations are not extensively documented in readily available scientific literature. The effectiveness of a chiral auxiliary is highly dependent on its structure, and researchers often select from a range of commercially available or easily synthesized auxiliaries derived from other amino acids like valine or phenylalanine, which have a well-documented history of providing high levels of stereocontrol.

Utilization in Asymmetric Catalysis and Ligand Design

In asymmetric catalysis, a small amount of a chiral catalyst is used to generate a large quantity of an enantiomerically pure product. Chiral ligands, which coordinate to a metal center, are crucial for inducing enantioselectivity. The structure of the ligand creates a chiral environment around the metal, influencing how the substrate binds and reacts. Amino alcohols are valuable precursors for the synthesis of various types of chiral ligands, including β-amino alcohols and their derivatives, which have proven effective in a range of catalytic reactions.

One benchmark reaction for testing the efficacy of new chiral ligands is the enantioselective addition of organozinc reagents, such as diethylzinc, to aldehydes. This reaction produces chiral secondary alcohols, which are important building blocks in organic synthesis. While a vast number of chiral ligands, often derived from other amino alcohols like prolinol or ephedrine, have been successfully applied to this transformation, achieving high enantiomeric excesses, the specific use of ligands derived from (S)-2-amino-3-(methylthio)-1-propanol in this context is not a prominent feature in the scientific literature. The performance of a ligand is subtly tuned by its electronic and steric properties, and it appears that ligands from other chiral sources have been more widely explored and optimized for this and other catalytic processes.

Chiral Nucleophile Applications in Helical Structure Induction

The induction of a preferred helical screw-sense in synthetic polymers is a sophisticated application of chirality transfer. Chiral molecules can influence the conformation of a polymer chain through non-covalent interactions or by being incorporated into the polymer structure. This can lead to materials with unique chiroptical properties and potential applications in areas such as chiral recognition and asymmetric catalysis.

While chiral amines and alcohols can act as nucleophiles or initiators in polymerization reactions, or as additives that influence helical structures, there is a lack of specific research demonstrating the application of (S)-2-amino-3-(methylthio)-1-propanol as a chiral nucleophile for the purpose of inducing helical structures in polymers. Research in this area often focuses on other chiral molecules that have shown a strong propensity for inducing a specific helicity in polymer systems like polyacetylenes or polyisocyanides.

Enantioselective Synthesis of Complex Bioactive Compounds

The ultimate goal of developing asymmetric methodologies is often their application in the total synthesis of complex, biologically active molecules such as pharmaceuticals and natural products. Chiral auxiliaries and catalysts are instrumental in constructing the multiple stereocenters found in these target molecules with high precision.

For instance, the synthesis of substituted piperidines, a common structural motif in many alkaloids and pharmaceutical agents, often relies on asymmetric methods to control their stereochemistry. While numerous strategies exist for the enantioselective synthesis of these heterocyclic compounds, the scientific literature does not prominently feature the use of chiral auxiliaries or ligands derived from (S)-2-amino-3-(methylthio)-1-propanol for this purpose. Synthetic routes to complex molecules are meticulously planned, and chemists tend to rely on well-established and highly predictable methods for introducing chirality. The lack of extensive documentation suggests that (S)-methioninol-derived auxiliaries or ligands are not currently a mainstream choice for the synthesis of such bioactive compounds.

Biochemical Investigations and Roles

Applications in Enzyme Activity Research

(S)-2-amino-3-(methylthio)-1-propanol serves as a tool in the study of enzyme activity. smolecule.com Research in this area often focuses on the enzymes involved in the metabolism of L-methionine. In yeast, for instance, L-methionine is converted to flavor alcohols like 3-(methylthio)-1-propanol (methionol) through the Ehrlich pathway, a process involving a sequence of transamination, decarboxylation, and reduction reactions. nih.gov

Key enzymes in this pathway, particularly in Saccharomyces cerevisiae, include the transaminases Aro8p and Aro9p, and the decarboxylase Aro10p. researchgate.net The study of how analogs like L-methioninol interact with these enzymes can provide insights into their function and specificity. Furthermore, research on methionine analogs has been used to probe the activity of enzymes such as methionyl-tRNA synthetase (MetRS), which is crucial for protein synthesis. uwaterloo.ca

| Enzyme Studied | Organism/System | Research Focus |

| Alcohol Acetyltransferase (ATF1) | Saccharomyces cerevisiae | Overexpression to increase production of 3-(methylthio)-propylacetate from methionol (B20129). nih.gov |

| Aromatic Aminotransferases (Aro8p, Aro9p) | Saccharomyces cerevisiae | Catalyze the transamination step in the Ehrlich pathway for methionol production. researchgate.net |

| Aromatic Decarboxylase (Aro10p) | Saccharomyces cerevisiae | Catalyzes the decarboxylation step in the Ehrlich pathway. researchgate.net |

| Methionine Adenosyltransferase (MAT) | Chicken model | Activity influenced by dietary supplementation with L-methionine. nih.gov |

| Methionyl-tRNA Synthetase (MetRS) | General biochemical studies | Studied with methionine analogs to understand protein synthesis. uwaterloo.ca |

Studies on Receptor Interactions

While direct studies on the interaction of (S)-2-amino-3-(methylthio)-1-propanol with specific biological receptors are not extensively documented, research on its enantiomer, (R)-2-Amino-3-(methylthio)propan-1-ol hydrochloride, suggests potential for such interactions. Investigations into how this (R)-enantiomer interacts with neurotransmitter receptors have been considered to understand its potential therapeutic effects. smolecule.com This indicates that the (S)-enantiomer could also be a candidate for similar receptor binding studies to explore its biological activities.

General Metabolic Pathway Considerations

The metabolic pathways involving (S)-2-amino-3-(methylthio)-1-propanol are intrinsically linked to the metabolism of L-methionine. In various organisms, particularly yeasts, L-methionine is a precursor for the production of 3-(methylthio)-1-propanol via the Ehrlich pathway. nih.govresearchgate.net This pathway is a significant area of research for the production of flavor compounds in fermented beverages. mdpi.com

L-methionine itself is a critical component of cellular metabolism, serving as a precursor for the synthesis of S-adenosyl-L-methionine (SAM), a universal methyl group donor for the methylation of DNA, RNA, proteins, and phospholipids. uwaterloo.canih.gov The metabolic fate of L-methionine also includes its conversion to cysteine, which is vital for the synthesis of glutathione, a major antioxidant. nih.gov Understanding how (S)-2-amino-3-(methylthio)-1-propanol interacts with or influences these pathways is a potential area for further research.

Computational and Theoretical Chemistry Studies

Molecular Docking and Ligand-Target Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug discovery to understand how a ligand, such as 1-Propanol, 2-amino-3-(methylthio)-, (S)-, might interact with a biological target, typically a protein or nucleic acid.

Currently, there are no specific molecular docking studies in the published scientific literature that focus on 1-Propanol, 2-amino-3-(methylthio)-, (S)-. Such studies would be valuable to elucidate its potential biological activity. For context, molecular docking has been applied to other β-amino alcohols and sulfur-containing compounds to investigate their interactions with various biological targets. These studies often reveal key interactions, such as hydrogen bonding and hydrophobic interactions, that are crucial for biological function.

A hypothetical molecular docking study of 1-Propanol, 2-amino-3-(methylthio)-, (S)- would involve:

Target Selection: Identifying a potential protein target, for example, an enzyme involved in a metabolic pathway where methionine or related compounds are substrates.

Ligand Preparation: Generating a 3D structure of 1-Propanol, 2-amino-3-(methylthio)-, (S)- and optimizing its geometry.

Docking Simulation: Using software to predict the binding mode and affinity of the ligand to the target's active site.

Analysis of Interactions: Examining the specific amino acid residues involved in the interaction and the types of non-covalent bonds formed.

Without such studies, the specific ligand-target interactions of 1-Propanol, 2-amino-3-(methylthio)-, (S)- remain speculative.

Molecular Dynamics Simulations for Conformational Stability

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations can provide detailed information about the conformational stability of a molecule, its flexibility, and how it interacts with its environment, such as a solvent.

There is a lack of published molecular dynamics simulation studies specifically for 1-Propanol, 2-amino-3-(methylthio)-, (S)-. MD simulations would be instrumental in understanding its dynamic behavior. For instance, such simulations could reveal:

The most stable conformations of the molecule in different solvents.

The flexibility of the carbon backbone and the rotation around single bonds.

The role of intramolecular hydrogen bonding in stabilizing certain conformations.

Research on related molecules, such as derivatives of L-methionine, has utilized MD simulations to understand their conformational landscapes. These studies have shown that the conformational stability is influenced by a balance of intramolecular forces and interactions with the solvent.

A summary of potential insights from a hypothetical MD simulation is presented in the table below.

| Simulation Parameter | Potential Insights for 1-Propanol, 2-amino-3-(methylthio)-, (S)- |

| Solvent Environment | The effect of polar and non-polar solvents on the molecule's conformation. |

| Temperature | How temperature affects the flexibility and stability of the molecule. |

| Simulation Time | The time required to explore the major conformational states of the molecule. |

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and properties of molecules. These calculations can provide insights into a molecule's reactivity, spectroscopic properties, and various energetic properties.

Molecular Orbitals: The distribution and energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for understanding chemical reactivity.

Electron Density Distribution: The charge distribution within the molecule, which can indicate sites susceptible to nucleophilic or electrophilic attack.

Reaction Mechanisms: The energetics of potential reaction pathways, such as oxidation of the sulfur atom or reactions involving the amino and hydroxyl groups.

Quantum chemical studies on related sulfur-containing amino acids and amino alcohols have been performed to understand their antioxidant properties and reaction mechanisms. For example, density functional theory (DFT) has been used to study the antioxidant activity of methionine-containing dipeptides. nih.gov

The table below summarizes the types of data that could be obtained from quantum chemical calculations for 1-Propanol, 2-amino-3-(methylthio)-, (S)-.

| Computational Method | Calculated Property | Significance |

| Density Functional Theory (DFT) | HOMO-LUMO gap | Indicator of chemical reactivity and electronic excitability. |

| Hartree-Fock (HF) | Mulliken atomic charges | Provides insight into the partial charges on each atom. |

| Møller-Plesset perturbation theory (MP2) | Optimized molecular geometry | Predicts bond lengths, bond angles, and dihedral angles. |

Stereochemical Prediction and Conformational Analysis

The stereochemistry and conformational preferences of a molecule are critical to its biological activity and physical properties. 1-Propanol, 2-amino-3-(methylthio)-, (S)- has a defined stereocenter at the second carbon atom, designated as (S). Conformational analysis involves studying the different spatial arrangements of atoms that can be interconverted by rotation about single bonds.

While there are no specific studies on the stereochemical prediction and detailed conformational analysis of 1-Propanol, 2-amino-3-(methylthio)-, (S)-, general principles of stereochemistry and conformational analysis can be applied. The presence of multiple rotatable bonds suggests that the molecule can adopt a variety of conformations. The stability of these conformers would be influenced by factors such as:

Steric Hindrance: Repulsive interactions between bulky groups.

Torsional Strain: Strain due to eclipsing interactions between bonds on adjacent atoms.

Intramolecular Hydrogen Bonding: Attractive interactions between the hydroxyl and amino groups, which could stabilize certain folded conformations.

Computational methods, such as those mentioned in the previous section, are essential for a detailed conformational analysis. A study on L-methionine and L-cysteine derivatives highlighted the importance of a combination of NMR spectroscopy and electronic structure calculations to understand their conformational behavior. beilstein-journals.org Such an approach for 1-Propanol, 2-amino-3-(methylthio)-, (S)- would provide a comprehensive understanding of its three-dimensional structure and dynamics.

Advanced Analytical Techniques for Characterization and Quantification in Research

Spectroscopic Methodologies for Structural Elucidation (e.g., Nuclear Magnetic Resonance, Mass Spectrometry)

Spectroscopic techniques are fundamental in confirming the molecular structure of 1-Propanol, 2-amino-3-(methylthio)-, (S)-. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful tools for providing detailed information about the compound's atomic connectivity and mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides insight into the chemical environment of each atom in the molecule. For 1-Propanol, 2-amino-3-(methylthio)-, (S)-, ¹H NMR and ¹³C NMR would be employed.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons of the methylthio group, the methylene (B1212753) group adjacent to the sulfur, the methine group at the chiral center, the methylene group of the propanol (B110389) backbone, and the hydroxyl and amino protons. The chemical shifts, splitting patterns (multiplicity), and coupling constants of these signals would confirm the connectivity of the atoms.

¹³C NMR: The carbon NMR spectrum would display unique peaks for each of the four carbon atoms in the molecule, corresponding to the methylthio carbon, the two methylene carbons, and the methine carbon at the chiral center.

Mass Spectrometry (MS) is utilized to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the elemental composition. The fragmentation pattern observed in the mass spectrum can offer additional structural information.

| Technique | Expected Observations for 1-Propanol, 2-amino-3-(methylthio)-, (S)- |

| ¹H NMR | Distinct signals for CH₃S-, -SCH₂-, -CH(NH₂)-, -CH₂OH, -OH, and -NH₂ protons with characteristic chemical shifts and coupling patterns. |

| ¹³C NMR | Four unique signals corresponding to the four carbon atoms in the molecule. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the compound (C₄H₁₁NOS). |

| High-Resolution Mass Spectrometry (HRMS) | An exact mass measurement confirming the elemental formula C₄H₁₁NOS. |

Chromatographic Separation and Enantiomeric Purity Assessment (e.g., Gas Chromatography, High-Performance Liquid Chromatography)

For a chiral compound like 1-Propanol, 2-amino-3-(methylthio)-, (S)-, chromatographic techniques are essential not only for purification but also for the critical assessment of its enantiomeric purity. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), particularly with chiral stationary phases, are the methods of choice.

Chiral Gas Chromatography (GC) can be employed for the separation of the enantiomers of volatile amino alcohols. The sample is typically derivatized to increase its volatility and improve separation. A chiral stationary phase within the GC column interacts differently with the (S)- and (R)-enantiomers, leading to different retention times and allowing for their separation and quantification.

Chiral High-Performance Liquid Chromatography (HPLC) is a widely used and versatile technique for enantioselective separation. An HPLC system equipped with a chiral stationary phase (CSP) can effectively resolve the racemic mixture of 2-amino-3-(methylthio)-1-propanol. The choice of the CSP and the mobile phase is critical for achieving optimal separation. Polysaccharide-based CSPs are often effective for the separation of a wide range of chiral compounds, including amino alcohols. The enantiomeric purity of a sample of 1-Propanol, 2-amino-3-(methylthio)-, (S)- would be determined by the relative peak areas of the (S)- and (R)-enantiomers in the chromatogram.

The following table outlines the key aspects of chromatographic methods for this compound.

| Technique | Method | Purpose |

| Chiral Gas Chromatography (GC) | Separation on a chiral stationary phase after derivatization. | To determine the enantiomeric ratio and assess enantiomeric purity. |

| Chiral High-Performance Liquid Chromatography (HPLC) | Separation on a chiral stationary phase (e.g., polysaccharide-based). | To separate the (S)- and (R)-enantiomers for purification and to accurately quantify the enantiomeric excess (% ee). |

Chiroptical Spectroscopy for Stereochemical Analysis (e.g., Circular Dichroism Spectroscopy)

Chiroptical spectroscopy provides information about the three-dimensional arrangement of atoms in a chiral molecule. Circular Dichroism (CD) spectroscopy is a powerful technique for the stereochemical analysis of enantiomers.

Circular Dichroism (CD) Spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. Enantiomers, being non-superimposable mirror images, will produce CD spectra that are mirror images of each other. Therefore, the CD spectrum of 1-Propanol, 2-amino-3-(methylthio)-, (S)- would be opposite to that of its (R)-enantiomer. The sign of the Cotton effect (positive or negative) at specific wavelengths can be used to assign the absolute configuration of the chiral center, often by comparison with structurally related compounds of known configuration or with theoretical calculations. CD spectroscopy is also a sensitive method for determining the enantiomeric purity of a sample.

The principles of chiroptical analysis for the subject compound are summarized below.

| Technique | Principle | Application for 1-Propanol, 2-amino-3-(methylthio)-, (S)- |

| Circular Dichroism (CD) Spectroscopy | Measures the differential absorption of circularly polarized light. | To confirm the absolute configuration of the (S)-enantiomer and to provide an alternative method for assessing enantiomeric purity. The spectrum will be a mirror image of the (R)-enantiomer's spectrum. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.